Cas no 1821-47-2 (2-(5-Methyl-1H-indol-3-yl)ethanamine)

2-(5-Methyl-1H-indol-3-yl)ethanamine is a substituted indole derivative featuring a primary amine functional group attached to the 3-position of the indole core. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting serotonin-related pathways. The 5-methyl substitution enhances its stability and modulates electronic properties, making it useful for structure-activity relationship studies. Its well-defined structure and high purity ensure reproducibility in research applications. The compound is commonly employed in the synthesis of tryptamine analogs and other heterocyclic systems, offering versatility for medicinal chemistry and neuropharmacology investigations.
2-(5-Methyl-1H-indol-3-yl)ethanamine structure
1821-47-2 structure
商品名:2-(5-Methyl-1H-indol-3-yl)ethanamine
CAS番号:1821-47-2
MF:C11H14N2
メガワット:174.24226
MDL:MFCD00460650
CID:94034
PubChem ID:15760

2-(5-Methyl-1H-indol-3-yl)ethanamine 化学的及び物理的性質

名前と識別子

    • 2-(5-Methyl-1H-indol-3-yl)ethanamine
    • 5-methyl-1H-Indole-3-ethanamine
    • 5-Methyltryptamine
    • 1H-Indole-3-ethanamine, 5-methyl
    • 5-Methyl-3-(aminoethyl)indole
    • Indole, 3-(aminoethyl)-5-methyl-
    • Tryptamine, 5-methyl
    • 2-(5-Methyl-1H-indol-3-yl)ethylamine
    • 2-(5-Methyl-indol-3-yl)ethyl amine
    • NSC 90805
    • CBDivE_014095
    • IDI1_011476
    • EN300-223449
    • L001229
    • CHEMBL331241
    • PDSP1_001118
    • 2-(5-methyl-1~{H}-indol-3-yl)ethanamine
    • SDCCGMLS-0065817.P001
    • BDBM50073691
    • PDSP1_000762
    • PD093943
    • 1H-Indole-3-ethanamine, 5-methyl-
    • AB01326088-02
    • 5-Methyl-tryptamine, 10
    • 2-(5-Methyl-1H-indol-3-yl)ethylamine #
    • HMS1431E01
    • SCHEMBL1129793
    • AKOS000546310
    • 1821-47-2
    • Maybridge3_000089
    • CHEBI:125675
    • NSC-90805
    • DTXSID10171250
    • 2-(5-methyl-1H-indol-3-yl)ethan-1-amine
    • PDSP2_000750
    • PDSP2_001102
    • Oprea1_689228
    • CVW
    • BRD-K93859331-001-01-0
    • FT-0753519
    • D87934
    • NCGC00332134-01
    • NSC90805
    • 5-metyltryptamine
    • 2-(5-Methyl-1H-indol-3-yl)-ethylamine
    • Q27216286
    • 1H-Indole-3-ethanamine,5-methyl-
    • ALBB-018681
    • BBL022747
    • STK352130
    • 5-methylpydidin-2-ol
    • DB-004001
    • MDL: MFCD00460650
    • インチ: InChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
    • InChIKey: PYOUAIQXJALPKW-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=C(C=C1)NC=C2CCN

計算された属性

  • せいみつぶんしりょう: 174.11582
  • どういたいしつりょう: 174.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 41.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.126
  • ゆうかいてん: 95 ºC
  • ふってん: 355.3°Cat760mmHg
  • フラッシュポイント: 195.9°C
  • PSA: 41.81
  • LogP: 2.67780

2-(5-Methyl-1H-indol-3-yl)ethanamine セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • 福カードFコード:10
  • ちょぞうじょうけん:0-6°C

2-(5-Methyl-1H-indol-3-yl)ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-223449-0.1g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
0.1g
$19.0 2024-06-20
Enamine
EN300-223449-2.5g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
2.5g
$27.0 2024-06-20
Enamine
EN300-223449-10.0g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
10.0g
$63.0 2024-06-20
Enamine
EN300-223449-5g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2
5g
$38.0 2023-09-15
Enamine
EN300-223449-1g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2
1g
$20.0 2023-09-15
Enamine
EN300-223449-10g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2
10g
$63.0 2023-09-15
Enamine
EN300-223449-0.25g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
0.25g
$19.0 2024-06-20
Enamine
EN300-223449-0.5g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
0.5g
$19.0 2024-06-20
Enamine
EN300-223449-1.0g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
1.0g
$20.0 2024-06-20
Enamine
EN300-223449-5.0g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
5.0g
$38.0 2024-06-20

2-(5-Methyl-1H-indol-3-yl)ethanamine 関連文献

2-(5-Methyl-1H-indol-3-yl)ethanamineに関する追加情報

Comprehensive Overview of 2-(5-Methyl-1H-indol-3-yl)ethanamine (CAS No. 1821-47-2): Properties, Applications, and Research Insights

2-(5-Methyl-1H-indol-3-yl)ethanamine, identified by its CAS number 1821-47-2, is a bioactive indole derivative with a growing presence in pharmaceutical and biochemical research. This compound, often referred to as a tryptamine analog, has garnered attention due to its structural similarity to neurotransmitters like serotonin. Researchers are increasingly exploring its potential in neuroscience, psychopharmacology, and drug discovery, aligning with current trends in mental health therapeutics and neurodegenerative disease studies.

The molecular structure of 2-(5-Methyl-1H-indol-3-yl)ethanamine features a 5-methylindole core linked to an ethylamine side chain, a configuration that enhances its blood-brain barrier permeability. This property makes it valuable for CNS-targeted drug development, a hot topic in precision medicine. Recent studies suggest its derivatives may modulate 5-HT receptors, sparking interest in mood disorder research—a frequently searched topic in academic databases and AI-driven literature reviews.

In synthetic chemistry, CAS 1821-47-2 serves as a precursor for complex alkaloids and fluorescent probes. Its indole scaffold is crucial for designing PET tracers, addressing the rising demand for neuroimaging agents—a trending subject in diagnostic technology forums. Analytical methods like HPLC-MS and NMR spectroscopy are typically employed for characterization, reflecting laboratory best practices often queried in scientific search engines.

The compound’s stability under physiological pH conditions has prompted investigations into its metabolic pathways, particularly regarding MAO enzyme interactions. These studies resonate with popular searches about enzyme inhibition and neurotransmitter regulation. While not classified as hazardous, proper laboratory handling protocols should be followed—a key concern for research safety discussions online.

Emerging applications include its use in cell signaling studies and as a template for GPCR-targeted ligands, coinciding with industry interest in receptor-specific therapeutics. Patent analyses reveal growing IP activity around indole-ethylamine derivatives, highlighting commercial potential. This aligns with frequent queries about pharmaceutical patents and drug repurposing strategies in AI-assisted literature mining tools.

Environmental fate studies indicate 2-(5-Methyl-1H-indol-3-yl)ethanamine undergoes biodegradation via soil microorganisms, a relevant point for green chemistry initiatives—a trending topic in sustainable research communities. Its logP value (~1.8) suggests moderate hydrophobicity, important for ADME predictions often explored in computational chemistry platforms.

Future research directions may explore its structure-activity relationships (SAR) for neuroprotective agents, addressing widespread interest in Alzheimer’s disease and Parkinson’s research. The compound’s fluorescence properties also open possibilities in bioimaging, connecting to popular searches about molecular probes and live-cell imaging techniques.

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